Elesclomol

Description

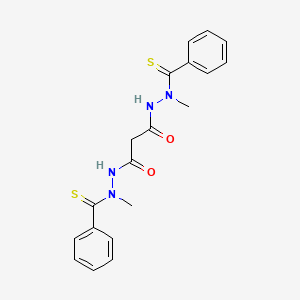

Structure

3D Structure

Properties

IUPAC Name |

1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJIXTWSNXCKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042642 | |

| Record name | Elesclomol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488832-69-5 | |

| Record name | Elesclomol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488832-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elesclomol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elesclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elesclomol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELESCLOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elesclomol's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elesclomol is a potent anti-cancer agent that has garnered significant interest for its unique mechanism of action, which exploits the metabolic vulnerabilities of cancer cells. Initially identified as a potent inducer of oxidative stress, recent discoveries have further elucidated its function as a copper ionophore that triggers multiple forms of regulated cell death, including apoptosis, cuproptosis, and potentially ferroptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's cytotoxicity in cancer cells, details key experimental protocols for its study, and presents quantitative data and visual workflows to support further research and development.

Core Mechanisms of Action

This compound's anti-cancer activity is primarily driven by its ability to function as a copper ionophore, selectively delivering copper to the mitochondria of cancer cells. This targeted delivery initiates a cascade of events that overwhelm the cell's antioxidant capacity, leading to catastrophic cellular damage and death.

Copper Ionophore Activity and Mitochondrial Targeting

This compound chelates extracellular cupric copper (Cu(II)) to form a lipophilic complex.[1][2] This complex readily traverses the cell membrane and is rapidly and selectively transported to the mitochondria.[2] The preferential accumulation in mitochondria is a key feature that distinguishes this compound from other copper chelators.[2]

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

Within the mitochondrial matrix, the this compound-Cu(II) complex undergoes redox cycling. The Cu(II) is reduced to its more toxic cuprous form, Cu(I).[3] This reduction is a critical step in the generation of highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[1][3] Cancer cells often exist in a state of heightened basal oxidative stress, making them particularly vulnerable to the additional ROS burden imposed by this compound.[4][5] This surge in ROS inflicts widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[4] The pro-apoptotic activity of this compound can be abrogated by antioxidants like N-acetylcysteine (NAC), confirming the central role of ROS in its mechanism.[4]

Cuproptosis: A Copper-Dependent Cell Death Pathway

More recently, this compound has been identified as a potent inducer of cuproptosis, a novel form of regulated cell death distinct from apoptosis.[6][7] This pathway is initiated by the FDX1-mediated reduction of this compound-bound Cu(II) to Cu(I) in the mitochondria.[7] The resulting excess Cu(I) directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to the aggregation of these proteins, particularly dihydrolipoamide S-acetyltransferase (DLAT).[8][9] This aggregation, along with the subsequent loss of iron-sulfur cluster proteins, induces proteotoxic stress and ultimately, cell death.[7][9]

Induction of Ferroptosis

There is also emerging evidence that this compound can induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, in certain cancer types like colorectal cancer.[10] This is thought to occur through the degradation of ATP7A, a copper-transporting ATPase, leading to increased intracellular copper, ROS accumulation, and subsequent degradation of SLC7A11, a key component of the cystine/glutamate antiporter system that protects against ferroptosis.[10]

Signaling Pathways Modulated by this compound

This compound-induced cellular stress activates intracellular signaling cascades that determine the cell's fate.

Activation of Stress-Activated Protein Kinase (SAPK) Pathways

The significant oxidative stress induced by this compound leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3][11] These pathways are key regulators of cellular responses to environmental stress and can promote apoptosis.

Counteraction by Pro-Survival Signaling

In response to this compound-induced stress, cancer cells can activate pro-survival signaling pathways as a compensatory mechanism. The Akt/Hsp70 pathway has been identified as one such survival signal that can counteract the apoptotic effects of this compound.[3][11] Blockade of Akt activation has been shown to enhance this compound-elicited apoptosis, suggesting a potential therapeutic strategy.[3][11]

Quantitative Data

The cytotoxic efficacy of this compound varies across different cancer cell lines, as demonstrated by their respective half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HL-60 | Human leukemia | 9 | [12] |

| SK-MEL-5 | Human melanoma | 24 | [12] |

| MES-SA/Dx5 | Human uterine sarcoma (MDR) | 50 | [12] |

| Hs294T | Human melanoma | 11 | [10] |

| MCF-7 | Human breast adenocarcinoma | 110 | [12] |

| Cisplatin-resistant lung cancer cells | Lung Cancer | 5-10 |

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the quantification of total intracellular ROS levels following this compound treatment.

-

Cell Seeding: Plate cells in a 24-well or 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

DCFH-DA Staining:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Dilute the stock solution in serum-free media to a final working concentration (e.g., 5-20 µM).

-

Remove the treatment media from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add PBS or phenol red-free media to the wells.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Alternatively, cells can be imaged using a fluorescence microscope.

-

-

Data Analysis: Normalize the fluorescence intensity to the protein concentration of each well or to a cell viability assay performed in parallel.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol allows for the qualitative and quantitative assessment of changes in mitochondrial membrane potential.

-

Cell Seeding and Treatment: Plate and treat cells with this compound as described in the ROS measurement protocol.

-

JC-1 Staining:

-

Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium.

-

Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.

-

-

Measurement:

-

Fluorescence Microscopy: Wash the cells with PBS and observe under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates, while apoptotic cells with low ΔΨm will show green fluorescent JC-1 monomers.

-

Flow Cytometry: After staining, harvest the cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze the cells on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE or PI channel.

-

-

Data Analysis: For flow cytometry data, the ratio of red to green fluorescence is used as a measure of mitochondrial depolarization.

Quantification of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Plate and treat cells with this compound as described previously.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Add additional 1X binding buffer to each sample and analyze immediately on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Signaling Proteins

This protocol provides a general framework for assessing the expression and phosphorylation status of proteins in the JNK, p38 MAPK, and Akt/Hsp70 pathways.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the protein of interest (e.g., phospho-JNK, total JNK, phospho-p38, total p38, Akt, Hsp70) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Perform densitometric analysis of the bands and normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Staining of DLAT Aggregation

This protocol is for visualizing the aggregation of the mitochondrial protein DLAT, a hallmark of cuproptosis.

-

Cell Seeding and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS) for 1 hour.

-

Antibody Staining:

-

Incubate the cells with a primary antibody against DLAT overnight at 4°C.

-

Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence or confocal microscope. DLAT aggregation will appear as distinct puncta within the cells.

Visualizations

Signaling Pathways

Caption: Signaling pathways activated by this compound in cancer cells.

Experimental Workflows

Caption: Key experimental workflows for studying this compound's effects.

Conclusion

This compound represents a sophisticated anti-cancer strategy that leverages the unique metabolic characteristics of tumor cells. Its multifaceted mechanism of action, centered on the targeted delivery of copper to mitochondria to induce overwhelming oxidative stress and trigger multiple forms of regulated cell death, offers a compelling rationale for its continued investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into this promising therapeutic agent and aid in the development of novel combination strategies to enhance its clinical efficacy.

References

- 1. Mitochondrial pathways of copper neurotoxicity: focus on mitochondrial dynamics and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. benchchem.com [benchchem.com]

- 7. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]

Elesclomol as a Copper Ionophore: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elesclomol is a potent antineoplastic agent that functions as a copper ionophore, exhibiting a unique mechanism of action that selectively targets cancer cells. By binding to extracellular copper and facilitating its transport into the mitochondria, this compound disrupts cellular homeostasis, leading to a cascade of events culminating in programmed cell death. This technical guide provides an in-depth overview of this compound's core mechanism, detailing its induction of oxidative stress and a novel form of cell death known as cuproptosis. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this compound's effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action: A Dual Threat to Cancer Cells

This compound's anticancer activity is intrinsically linked to its ability to function as a copper ionophore. The process begins with this compound chelating extracellular copper (Cu(II)) to form a lipophilic complex.[1][2] This complex readily traverses the cell membrane and preferentially localizes within the mitochondria.[2][3] Once inside the mitochondria, the copper is reduced from Cu(II) to its more toxic form, Cu(I), a reaction thought to be mediated by ferredoxin 1 (FDX1).[3][4] This redox cycling of copper is a critical step that initiates two primary pathways of cytotoxicity: the induction of overwhelming oxidative stress and the triggering of cuproptosis.[1][5]

Induction of Oxidative Stress and Apoptosis

The intracellular reduction of copper by the this compound-copper complex leads to the generation of highly reactive oxygen species (ROS) within the mitochondria.[6][7] Cancer cells, which often exist in a state of heightened basal oxidative stress, are particularly vulnerable to this additional ROS burden.[7][8] The excessive ROS production overwhelms the cell's antioxidant capacity, leading to widespread damage to cellular components, including lipids, proteins, and DNA.[5][6] This surge in oxidative stress triggers the intrinsic pathway of apoptosis, characterized by mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases.[8] The antioxidant N-acetylcysteine (NAC) has been shown to block this compound-induced apoptosis, confirming the central role of ROS in this process.[6][7]

Cuproptosis: A Novel Copper-Dependent Cell Death Pathway

More recently, this compound has been identified as a potent inducer of cuproptosis, a distinct form of programmed cell death initiated by copper overload.[2][9][10] In this pathway, the excess intracellular copper delivered by this compound directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide S-acetyltransferase (DLAT).[1][9] This binding leads to the aggregation of these essential metabolic enzymes and the destabilization of iron-sulfur cluster proteins, resulting in severe proteotoxic stress and ultimately, cell death.[1][9] Unlike apoptosis, cuproptosis is not inhibited by antioxidants like NAC, highlighting its distinct mechanistic underpinnings.[1]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and activity of this compound from various preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 9 | [2][4] |

| SK-MEL-5 | Human Melanoma | 24 | [2][4] |

| MES-SA/Dx5 | Human Uterine Sarcoma (MDR) | 50 | [2] |

| MCF-7 | Human Breast Adenocarcinoma | 110 | [2][4] |

| HSB2 | Human T-cell Leukemia | ~200 | [4] |

Table 2: Clinical Trial Data - this compound in Combination with Paclitaxel for Metastatic Melanoma (Phase II)

| Parameter | This compound + Paclitaxel | Paclitaxel Alone | Hazard Ratio (HR) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 112 days | 56 days | 0.583 | 0.035 | |

| Overall Response Rate (ORR) | 15% | 3% | - | - | |

| Median Overall Survival (OS) | 11.9 months | 7.8 months | - | - |

Table 3: Intracellular and Mitochondrial Metal Ion Concentration after this compound Treatment

| Treatment | Cellular Copper Increase (fold) | Mitochondrial Copper Increase (fold) | Cellular Iron Increase (fold) | Mitochondrial Iron Increase (fold) | Reference |

| This compound-Cu (40 nM, 2h) | 15-60 | - | - | - | [4] |

| This compound | ~4 | - | Significant Increase | Significant Increase | [11] |

| This compound-Cu | ~4 | Significant Increase | Significant Increase | Significant Increase | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cellular Copper Uptake Assay

This protocol outlines the measurement of intracellular copper accumulation following this compound treatment using inductively coupled plasma mass spectrometry (ICP-MS).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Copper (II) chloride (CuCl₂)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Nitric acid (trace metal grade)

-

ICP-MS instrument

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound with or without equimolar CuCl₂ for the specified time (e.g., 2-24 hours).

-

After treatment, wash the cells twice with ice-cold PBS to remove extracellular copper.

-

Harvest the cells by trypsinization and wash the cell pellet twice with ice-cold PBS.

-

Count the cells to normalize the metal content.

-

Digest the cell pellet with concentrated nitric acid overnight at 65°C.

-

Dilute the digested samples with deionized water to a final nitric acid concentration of 2%.

-

Analyze the copper concentration in the samples using ICP-MS.

-

For mitochondrial copper measurement, isolate mitochondria from treated cells using a mitochondrial isolation kit prior to acid digestion.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe MitoSOX™ Red to specifically detect mitochondrial superoxide.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MitoSOX™ Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in a suitable format (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy).

-

Treat cells with this compound for the desired time.

-

Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.

-

Remove the culture medium and wash the cells once with warm HBSS.

-

Incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

For flow cytometry, harvest the cells and resuspend them in HBSS for analysis (Excitation/Emission: ~510/580 nm).

-

For fluorescence microscopy, observe the cells directly.

Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Detection of DLAT Aggregation (Western Blot)

This protocol describes the detection of dihydrolipoamide S-acetyltransferase (DLAT) aggregation, a key event in cuproptosis, using non-reducing SDS-PAGE and Western blotting.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA buffer with protease inhibitors

-

Laemmli sample buffer (without reducing agents like β-mercaptoethanol or DTT)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against DLAT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound to induce cuproptosis.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Mix the protein lysates with non-reducing Laemmli sample buffer and do not boil the samples.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-DLAT antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate. Aggregated DLAT will appear as high-molecular-weight bands.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Mechanism of this compound as a copper ionophore leading to oxidative stress and cuproptosis.

Caption: General experimental workflow for characterizing the effects of this compound.

Conclusion

This compound represents a promising therapeutic strategy due to its unique copper-dependent mechanism that exploits the metabolic vulnerabilities of cancer cells. Its ability to induce both apoptosis through oxidative stress and the novel cell death pathway of cuproptosis makes it a compelling candidate for further investigation and development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the full potential of this compound in oncology. Further research into biomarkers that can predict patient sensitivity, such as baseline lactate dehydrogenase levels, will be crucial for the successful clinical application of this innovative anticancer agent.[9][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. Phase II, randomized, controlled, double-blinded trial of weekly this compound plus paclitaxel versus paclitaxel alone for stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

The Double-Edged Sword: Unraveling the Role of Reactive Oxygen Species in Elesclomol's Cytotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Elesclomol, a novel investigational anticancer agent, has garnered significant attention for its potent pro-apoptotic activity against a broad spectrum of malignancies. The primary mechanism underpinning its cytotoxicity is the induction of overwhelming oxidative stress, mediated by the generation of reactive oxygen species (ROS). This technical guide delves into the core of this compound's mechanism of action, focusing on its function as a copper ionophore and the subsequent cascade of events leading to cancer cell death. We will explore the intricate signaling pathways activated by this compound-induced ROS, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used to elucidate its activity. This document aims to serve as a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of targeting oxidative stress in cancer.

Introduction: Exploiting the Oxidative Vulnerability of Cancer Cells

Cancer cells, due to their heightened metabolic rate and mitochondrial dysfunction, exhibit a pro-oxidative state with elevated basal levels of reactive oxygen species (ROS) compared to their normal counterparts. While this intrinsic oxidative stress can promote tumorigenesis, it also presents a therapeutic vulnerability. This compound exploits this by pushing ROS levels beyond a critical threshold, leading to catastrophic cellular damage and apoptosis.[1][2] This targeted approach offers a promising strategy for selective cancer cell killing while sparing healthy tissues.

This compound's anticancer activity is critically dependent on the presence of copper. It acts as a copper ionophore, binding to extracellular copper (II) to form a lipophilic complex that can readily traverse cellular membranes.[2][3] This complex is then trafficked to the mitochondria, the primary site of ROS production within the cell.

The Core Mechanism: From Copper Ionophore to Mitochondrial Mayhem

The cytotoxic journey of this compound begins with its interaction with copper and culminates in a surge of mitochondrial ROS. This process can be dissected into several key steps:

-

Copper Chelation: this compound chelates extracellular cupric ions (Cu²⁺), forming an this compound-Cu(II) complex.[2][3]

-

Cellular Uptake and Mitochondrial Targeting: The lipophilic this compound-Cu(II) complex facilitates the transport of copper across the plasma membrane and selectively accumulates within the mitochondria.[3][4]

-

Redox Cycling and ROS Generation: Within the mitochondrial matrix, the Cu(II) in the complex is reduced to its cuprous form (Cu⁺). This reduction initiates a futile redox cycle, reacting with molecular oxygen to generate superoxide radicals (O₂⁻•), a primary ROS.[2][4]

-

Oxidative Cascade: The initial surge in superoxide triggers a cascade of further ROS production, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). This overwhelming oxidative stress damages vital cellular components, including lipids, proteins, and DNA.

This targeted delivery of a redox-active metal to the powerhouse of the cell is the cornerstone of this compound's potent anticancer activity.

Signaling Pathways: Orchestrating Apoptosis

The excessive ROS generated by this compound activates intrinsic apoptotic signaling pathways, ultimately leading to programmed cell death.

Caption: this compound-induced apoptotic signaling pathway.

The key events in this pathway include:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The surge in mitochondrial ROS leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a collapse of the mitochondrial membrane potential.[4]

-

Release of Pro-Apoptotic Factors: The loss of ΔΨm results in the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[4]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Data Presentation: Quantifying the Cytotoxicity of this compound

The cytotoxic efficacy of this compound has been demonstrated across a wide range of cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/LC50 (nM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 110 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | ~100 | [5] |

| SK-MEL-5 | Melanoma | 24 | [1] |

| HL-60 | Promyelocytic Leukemia | 9 | [1] |

| MES-SA/Dx5 | Uterine Sarcoma (Multidrug Resistant) | 50 | [6] |

Table 2: Quantitative Effects of this compound on Key Cytotoxicity Markers

| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |

| Mitochondrial ROS Production | CV-1 (Monkey Kidney Fibroblast) | 70 µM (this compound:Copper) | 4-fold increase in mitochondrial superoxide | [7][8] |

| Ramos (Burkitt's Lymphoma) | 100 nM | 2.4-fold increase in intracellular ROS | [4] | |

| Mitochondrial Membrane Potential (ΔΨm) | MCF7 & MDA-MB-231 | 30-70 nM | Concentration-dependent depolarization | [5] |

| Ramos (Burkitt's Lymphoma) | 100 nM | Disruption of mitochondrial membrane potential | [3] | |

| Caspase-3 Activation | HSB2 (T-cell Leukemia) | 200 nM | Increased number of apoptotic cells (indicative of caspase activation) | [1] |

| Breast Cancer Cells | - | Increased cleaved caspase-3 | [6] |

Experimental Protocols: Key Methodologies

Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound's activity. The following sections provide methodologies for key assays.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

This protocol outlines the use of the fluorescent dye MitoSOX Red, a derivative of dihydroethidium that selectively detects superoxide in the mitochondria of live cells.

Caption: Experimental workflow for mitochondrial ROS measurement.

Materials:

-

MitoSOX™ Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

Positive control (e.g., Antimycin A)

-

Negative control (e.g., vehicle, DMSO)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of this compound, a positive control, and a negative control for the appropriate duration.

-

Staining:

-

Prepare a 5 µM working solution of MitoSOX Red in warm PBS or culture medium.

-

Remove the treatment media and wash the cells once with warm PBS.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells three times with warm PBS.

-

Analysis:

-

Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the fluorescence intensity in the appropriate channel (e.g., PE).

-

Fluorescence Microscopy: Add fresh PBS or imaging buffer to the cells and visualize using a fluorescence microscope with the appropriate filter set.

-

-

Quantification: Determine the mean fluorescence intensity to quantify the relative levels of mitochondrial superoxide.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a widely used method to monitor mitochondrial health. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.

Materials:

-

JC-1 dye

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

This compound

-

Positive control for depolarization (e.g., CCCP)

-

Negative control (e.g., vehicle, DMSO)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MitoSOX protocol.

-

Staining:

-

Prepare a JC-1 staining solution (typically 1-10 µg/mL) in complete culture medium.

-

Remove the treatment media and add the JC-1 staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing: Wash the cells twice with warm PBS.

-

Analysis:

-

Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will display red fluorescent mitochondria, while apoptotic cells will have green fluorescent mitochondria.

-

-

Quantification: Calculate the percentage of cells with depolarized mitochondria (green fluorescence) or the ratio of red to green fluorescence intensity.

Measurement of Caspase-3 Activity

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific peptide substrate that is cleaved by active caspase-3 to release a chromophore, which can be quantified spectrophotometrically.

Caption: Workflow for colorimetric caspase-3 activity assay.

Materials:

-

Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Cancer cell line of interest

-

This compound

-

Positive control for apoptosis (e.g., Staurosporine)

-

Negative control (e.g., vehicle, DMSO)

-

Microplate reader

Procedure:

-

Induce Apoptosis: Treat cells with this compound, a positive control, and a negative control.

-

Cell Lysis:

-

Pellet the cells by centrifugation and resuspend them in chilled lysis buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Caspase Assay:

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Prepare a reaction master mix containing reaction buffer and DTT. Add this to each well.

-

Add the DEVD-pNA substrate to each well to start the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Quantification: Calculate the fold-increase in caspase-3 activity compared to the untreated control after normalizing for protein concentration.

Conclusion and Future Directions

This compound's mechanism of action, centered on the induction of mitochondrial ROS and subsequent oxidative stress, represents a compelling strategy for cancer therapy. Its ability to act as a copper ionophore and selectively target the mitochondria of cancer cells underscores its potential as a potent and selective anticancer agent. The data presented in this guide highlight its efficacy across various cancer types and provide a framework for its continued investigation.

Future research should focus on identifying predictive biomarkers of response to this compound, potentially related to cellular copper metabolism or basal ROS levels. Combination therapies, pairing this compound with other anticancer agents that may synergize with its pro-oxidant mechanism, also warrant further exploration. A deeper understanding of the intricate interplay between this compound, copper homeostasis, and cellular redox status will be pivotal in optimizing its clinical application and realizing its full therapeutic potential in the fight against cancer.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Anticancer Agent this compound Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Elesclomol: A Technical Guide to its Pro-Apoptotic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elesclomol is a potent anti-cancer agent that induces apoptosis in malignant cells through the generation of mitochondrial reactive oxygen species (ROS).[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's pro-apoptotic activity, supported by quantitative data and detailed experimental protocols. By acting as a copper ionophore, this compound selectively targets the higher metabolic and oxidative state of cancer cells, leading to overwhelming oxidative stress and the initiation of the intrinsic apoptotic cascade.[3][4][5] This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development, offering insights into the signaling pathways, experimental validation, and quantitative assessment of this compound's therapeutic potential.

Core Mechanism of Action: Copper-Mediated Oxidative Stress

This compound's primary mechanism of action is the induction of apoptosis through the generation of substantial oxidative stress within cancer cells.[2] This process is critically dependent on the presence of copper.[3] this compound, a lipophilic molecule, chelates extracellular cupric copper (Cu(II)) to form a neutral complex.[4][5] This complex readily traverses the cell membrane and is preferentially trafficked to the mitochondria.

Within the mitochondrial matrix, the this compound-Cu(II) complex undergoes a redox reaction where Cu(II) is reduced to its cuprous state (Cu(I)).[4][5] This reduction is facilitated by components of the mitochondrial electron transport chain (ETC) and results in the production of ROS, including superoxide radicals. The continuous cycling of this compound, where it can exit the cell to shuttle more copper, leads to a significant accumulation of copper within the mitochondria and a subsequent surge in ROS levels.[4]

Cancer cells, which often exhibit a higher basal level of ROS and a greater reliance on mitochondrial metabolism compared to normal cells, are particularly vulnerable to this this compound-induced oxidative stress.[2][3] The excessive ROS overwhelms the cellular antioxidant capacity, leading to damage of mitochondrial components and the initiation of the apoptotic signaling cascade.[2]

Signaling Pathways of this compound-Induced Apoptosis

The excessive mitochondrial ROS generated by this compound triggers the intrinsic pathway of apoptosis. This cascade of events is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors into the cytoplasm.

Key steps in the signaling pathway include:

-

Mitochondrial Membrane Depolarization: The surge in ROS leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a collapse of the mitochondrial membrane potential (ΔΨm).[6]

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[6]

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3.

-

Apoptosis Execution: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and the formation of apoptotic bodies.

The central role of oxidative stress in this pathway is underscored by the experimental observation that the antioxidant N-acetylcysteine (NAC) can block this compound-induced ROS production and subsequent apoptosis.[1][2]

Diagram: this compound-Induced Apoptotic Signaling Pathway

Caption: this compound chelates extracellular copper and transports it to the mitochondria, leading to ROS production and the intrinsic apoptosis pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 24 | [3] |

| SK-MEL-5 | Melanoma | 110 | [3] |

| HL-60 | Promyelocytic Leukemia | 9 | [3] |

| MDA-MB-231 | Breast Adenocarcinoma | ~100 | [7] |

Table 2: Quantitative Effects of this compound on Cellular Processes

| Parameter Measured | Cell Line | Treatment | Result | Reference |

| Intracellular Copper Levels | ABC1 cells | 40 nM this compound-Cu (1:1) for 2 hours | 15- to 60-fold increase | [3] |

| Reactive Oxygen Species (ROS) Production | Ramos cells | This compound treatment for 24 hours | 2.4-fold increase in DCF-DA fluorescence | [8] |

| Apoptosis Induction | HSB2 cells | 200 nM this compound for 18 hours | Increase in early and late apoptotic cells | [3] |

Table 3: Clinical Efficacy of this compound in Metastatic Melanoma (Phase II Study)

| Parameter | This compound + Paclitaxel | Paclitaxel Alone | p-value | Reference |

| Number of Patients | 53 | 28 | - | [9] |

| Median Progression-Free Survival (PFS) | 112 days | 56 days | 0.035 | [9] |

| Response Rate (RR) | 15% | 3% | - | [9] |

| Median Overall Survival (OS) | 11.9 months | 7.8 months | - | [9] |

Table 4: Clinical Efficacy of this compound in Advanced Melanoma (Phase III SYMMETRY Study)

| Parameter | This compound + Paclitaxel vs. Paclitaxel Alone | Reference |

| Number of Patients | 651 | [4][5] |

| Hazard Ratio for PFS | 0.89 (p = 0.23) | [4][5] |

Note: The Phase III study did not meet its primary endpoint in the overall population, but a prospectively defined subgroup analysis showed a statistically significant improvement in median PFS for patients with normal baseline lactate dehydrogenase (LDH).[4][5]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the pro-apoptotic mechanism of this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCF-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Protocol Overview:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations and for various time points. Include a vehicle-treated control group.

-

Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCF-DA (typically 5-10 µM in serum-free media) for 30 minutes at 37°C in the dark.

-

Analysis: Following incubation, wash the cells again with PBS to remove excess dye. Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~488 nm, emission ~525 nm).

Diagram: ROS Detection Workflow

Caption: A streamlined workflow for quantifying intracellular ROS levels in response to this compound treatment using the DCF-DA assay.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol Overview:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic dye JC-1 is used to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Protocol Overview:

-

Cell Culture and Treatment: Treat cells with this compound as required. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Staining: After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove the staining solution.

-

Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Measure both green (Ex/Em ~485/535 nm) and red (Ex/Em ~560/595 nm) fluorescence. The ratio of red to green fluorescence is calculated to determine the change in ΔΨm.

Detection of Cytochrome c Release by Western Blot

Principle: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. This can be detected by separating cytosolic and mitochondrial fractions of cell lysates and performing a Western blot to detect the presence of cytochrome c in the cytosolic fraction.

Protocol Overview:

-

Cell Fractionation: Following treatment with this compound, harvest the cells and use a commercially available kit or a standard protocol to separate the cytosolic and mitochondrial fractions by differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Block the membrane and then incubate it with a primary antibody specific for cytochrome c. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band for cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.

Caspase-9 Activation Assay

Principle: The activation of caspase-9 can be measured using a colorimetric assay. This assay utilizes a synthetic tetrapeptide substrate (LEHD) conjugated to a chromophore, p-nitroaniline (pNA). Activated caspase-9 cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.

Protocol Overview:

-

Cell Lysis: After this compound treatment, lyse the cells to release the cellular contents, including caspases.

-

Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the LEHD-pNA substrate.

-

Incubation: Incubate the plate at 37°C to allow the activated caspase-9 to cleave the substrate.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance in treated samples compared to untreated controls is proportional to the caspase-9 activity.

Conclusion

This compound represents a compelling example of a targeted anti-cancer agent that exploits the unique metabolic characteristics of malignant cells. Its ability to act as a copper ionophore and induce overwhelming mitochondrial oxidative stress provides a potent mechanism for triggering apoptosis. The comprehensive data and experimental protocols outlined in this technical guide offer a solid foundation for further research and development of this compound and other agents that modulate cellular redox homeostasis for cancer therapy. A thorough understanding of its molecular pathways and the methods to quantify its effects is crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this therapeutic strategy.

References

- 1. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Final results of phase III SYMMETRY study: randomized, double-blind trial of this compound plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. The In Vitro Cytotoxic Effect of this compound on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Phase II, randomized, controlled, double-blinded trial of weekly this compound plus paclitaxel versus paclitaxel alone for stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Cuproptosis as a Mechanism of Elesclomol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer agent Elesclomol, with a specific focus on its ability to induce a novel form of regulated cell death known as cuproptosis. This document details the critical signaling pathways, presents quantitative data on this compound's efficacy, and offers detailed experimental protocols for investigating its mechanism of action.

Introduction to this compound and Cuproptosis

This compound is a first-in-class investigational anticancer drug that has shown potent activity against a wide range of human cancers.[1] Its mechanism of action is intrinsically linked to copper metabolism, a dependency that has led to the elucidation of a unique cell death pathway termed "cuproptosis."[1][2] Cuproptosis is a form of regulated cell death triggered by the accumulation of intracellular copper, which leads to the aggregation of lipoylated mitochondrial enzymes and subsequent proteotoxic stress.[3][4] Unlike other forms of cell death such as apoptosis or necroptosis, cuproptosis is dependent on mitochondrial respiration and is uniquely mediated by specific protein players.

The Core Mechanism: this compound-Induced Cuproptosis Signaling Pathway

This compound acts as a copper ionophore, binding to extracellular copper (II) ions and facilitating their transport into the cell and specifically into the mitochondria.[1][5] Once inside the mitochondria, a cascade of events unfolds, leading to cuproptotic cell death.

The key steps in this pathway are:

-

Copper Uptake: this compound chelates extracellular Cu(II) and transports it across the cell membrane into the mitochondrial matrix.[5]

-

Copper Reduction: In the mitochondria, the copper-binding protein ferredoxin 1 (FDX1) reduces Cu(II) to its more toxic form, Cu(I).[1][3]

-

Lipoylated Protein Aggregation: The resulting Cu(I) directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle.[6] This leads to the aggregation of these enzymes, most notably dihydrolipoamide S-acetyltransferase (DLAT).[3][4]

-

Fe-S Cluster Protein Destabilization: The accumulation of copper and aggregation of lipoylated proteins also leads to the loss of iron-sulfur (Fe-S) cluster proteins, further disrupting mitochondrial function.[3]

-

Proteotoxic Stress and Cell Death: The aggregation of mitochondrial proteins and the loss of Fe-S cluster proteins induce overwhelming proteotoxic stress, culminating in cell death.[3]

Interplay with Other Cell Death Mechanisms and Immune Activation

While cuproptosis is the primary mechanism of this compound-induced cell death, there is evidence of crosstalk with other pathways.

-

Ferroptosis: Some studies suggest that in certain contexts, such as colorectal cancer, this compound can also induce ferroptosis, another iron-dependent form of regulated cell death.[7][8] This appears to be mediated by the degradation of ATP7A, a copper transporter, leading to copper retention, ROS accumulation, and subsequent ferroptosis.[7][8]

-

cGAS-STING Pathway Activation: this compound-induced cuproptosis can trigger the release of mitochondrial DNA (mtDNA) into the cytoplasm.[6][9] This cytosolic mtDNA is then recognized by the cyclic GMP-AMP synthase (cGAS), which activates the stimulator of interferon genes (STING) pathway.[6][9] This, in turn, can lead to an innate immune response, potentially enhancing the anti-tumor effects of this compound.[6][9]

Quantitative Data on this compound Activity

The cytotoxic activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anticancer effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-MEL-5 | Melanoma | 24 | [1] |

| MCF-7 | Breast Cancer | 110 | [1] |

| HL-60 | Leukemia | 9 | [1] |

| Cisplatin-resistant lung cancer cells | Lung Cancer | 5-10 | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced cuproptosis.

Cell Viability Assays

a) MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) with or without the addition of a copper source like CuCl2 (e.g., 2 µM) for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

b) Clonogenic Assay

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate and allow them to attach.

-

Treatment: Treat the cells with this compound for 24 hours.

-

Colony Formation: Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.

-

Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Western Blot for DLAT Oligomerization

-

Cell Lysis: Treat cells with this compound and then lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size. To observe oligomers, a non-reducing loading buffer (without β-mercaptoethanol or DTT) can be used in parallel with a reducing buffer.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against DLAT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for higher molecular weight bands corresponding to DLAT oligomers in the this compound-treated samples.

Immunofluorescence for FDX1 and DLAT Localization

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound as required.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against FDX1 and DLAT overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a confocal microscope to observe the localization and potential co-localization of FDX1 and DLAT.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in green fluorescence indicates an increase in intracellular ROS levels.

cGAS-STING Pathway Activation Assay

-

Detection of Cytosolic mtDNA:

-

Fractionate the cells to separate the cytosolic and mitochondrial components.

-

Extract DNA from the cytosolic fraction.

-

Perform qPCR using primers specific for mitochondrial genes (e.g., MT-CO1) to quantify the amount of mtDNA in the cytosol.

-

-

Western Blot for Pathway Activation:

-

Perform western blotting as described in section 5.2.

-

Use primary antibodies against phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3) to assess the activation of the STING signaling cascade.

-

Conclusion

This compound represents a promising anticancer agent with a unique mechanism of action centered on the induction of cuproptosis. This in-depth technical guide provides a framework for researchers to understand and investigate this novel cell death pathway. The detailed protocols and signaling pathway diagrams offer a solid foundation for further research into the therapeutic potential of this compound and the broader field of cuproptosis. The interplay with other cell death mechanisms and the activation of the innate immune system highlight the complex and multifaceted nature of this compound's anticancer activity, warranting further exploration for the development of novel cancer therapies.

References

- 1. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo characterization of [64Cu][Cu(this compound)] as a novel theranostic agent for hypoxic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

Elesclomol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elesclomol (formerly STA-4783) is a first-in-class investigational anti-cancer agent that has garnered significant interest for its unique mechanism of action. Initially developed by Shionogi BioResearch and later by Synta Pharmaceuticals, this compound has been evaluated in clinical trials for the treatment of various malignancies, most notably metastatic melanoma.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field of drug development.

Discovery and Development

This compound, chemically known as N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide, was first synthesized at Shinogi BioResearch.[1] Its potent anti-cancer properties were discovered through phenotypic screening.[2] this compound demonstrated the ability to induce apoptosis in cancer cells and was subsequently developed by Synta Pharmaceuticals in collaboration with GlaxoSmithKline as a potential chemotherapy adjuvant.[1] It received both fast-track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma.[1] However, clinical development has faced challenges, with a Phase III trial in metastatic melanoma being halted due to safety concerns and a lack of significant improvement in progression-free survival when combined with paclitaxel.[1] Despite these setbacks, ongoing research continues to explore its potential in other therapeutic contexts.

Synthesis of this compound

A convenient and efficient method for the synthesis of this compound has been reported in the scientific literature. The following protocol is adapted from a publication in Bioorganic & Medicinal Chemistry Letters.

Experimental Protocol: Synthesis of N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide (this compound)

Materials:

-

N-methylbenzothiohydrazide

-

Malonyl dichloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

A solution of N-methylbenzothiohydrazide (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Malonyl dichloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution of N-methylbenzothiohydrazide and triethylamine over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is washed successively with water, 1 M HCl, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.

-

The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through a novel mechanism involving the induction of oxidative stress in a copper-dependent manner, ultimately leading to apoptosis and a recently identified form of cell death termed cuproptosis.

Copper-Dependent Oxidative Stress and Apoptosis

The prevailing mechanism of action of this compound involves its ability to function as a copper ionophore.

-

Complex Formation: In the extracellular environment, this compound chelates divalent copper (Cu(II)) to form a lipophilic complex.

-

Cellular Uptake: This this compound-Cu(II) complex readily crosses the cell membrane.

-

Mitochondrial Targeting: The complex preferentially accumulates within the mitochondria of cancer cells.

-

Redox Cycling and ROS Production: Inside the mitochondria, the Cu(II) in the complex is reduced to cuprous copper (Cu(I)), a reaction facilitated by mitochondrial reductase enzymes such as ferredoxin 1 (FDX1). This reduction initiates a redox cycle where Cu(I) reacts with molecular oxygen to generate reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.

-

Oxidative Stress and Apoptosis: The excessive production of ROS overwhelms the antioxidant capacity of the cancer cell, leading to oxidative damage to lipids, proteins, and DNA. This intense oxidative stress triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases.

Signaling Pathway of this compound-Induced Apoptosis:

Caption: this compound-induced oxidative stress and apoptosis.

Cuproptosis: A Novel Cell Death Pathway

Recent research has unveiled an additional, distinct mechanism of this compound-induced cell death known as cuproptosis. This pathway is also dependent on copper but is mechanistically different from apoptosis.

-

Copper Accumulation: this compound facilitates the accumulation of copper within the mitochondria.

-

TCA Cycle Targeting: Excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle.

-

Protein Aggregation and Stress: This binding leads to the aggregation of these lipoylated proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress.

-

Cell Death: The culmination of this proteotoxic stress is a unique form of regulated cell death, termed cuproptosis.

Signaling Pathway of this compound-Induced Cuproptosis:

Caption: this compound-induced cuproptosis pathway.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (nM) |

| HL-60 | Acute Promyelocytic Leukemia | 9 |

| SK-MEL-5 | Melanoma | 24 |

| MCF-7 | Breast Cancer | 110 |

| HSB2 | T-cell Leukemia | ~200 |

| Ramos | Burkitt's Lymphoma | ~100 |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations for the specified time. Include untreated and vehicle-treated cells as controls.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the culture medium containing any floating cells with the harvested cells to ensure all apoptotic cells are included.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-